8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The compound’s primary target is the family of tropane alkaloids . Tropane alkaloids are a class of alkaloids and secondary metabolites that contain a tropane ring in their chemical structure .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This interaction leads to a wide array of interesting biological activities .
Biochemical Pathways
The affected pathways are those involved in the synthesis of tropane alkaloids . The downstream effects of these pathways are diverse and contribute to the compound’s biological activities .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with tropane alkaloids . These effects are diverse due to the wide array of biological activities displayed by tropane alkaloids .
Preparation Methods
The synthesis of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to achieve high yields and purity.
Chemical Reactions Analysis
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to its specific structure and biological activity. Similar compounds include other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of poisoning and to dilate pupils.
Scopolamine: Used to prevent motion sickness and nausea.
These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJDWXBHBMCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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